1-叔丁基-3-甲基-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

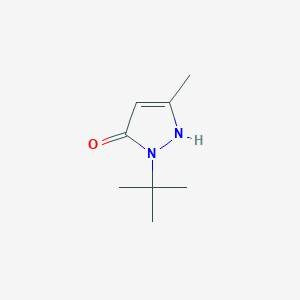

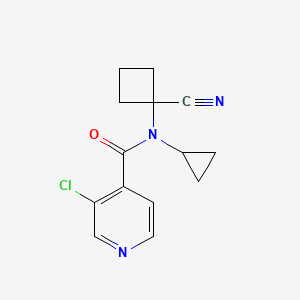

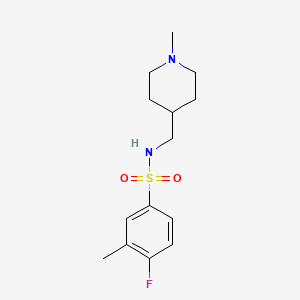

“1-tert-butyl-3-methyl-1H-pyrazol-5-ol” is a type of organic compound . It is part of the class of aromatic heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

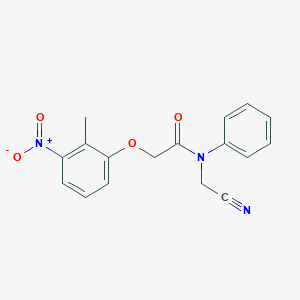

The molecular structure of “1-tert-butyl-3-methyl-1H-pyrazol-5-ol” can be represented by the InChI code: 1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8-9/h4-5,10H,1-3H3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reductive amination is a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .Physical and Chemical Properties Analysis

The physical form of similar compounds has been reported as solid . The compound has been characterized by FTIR-ATR, 1D and 2D NMR experiments .科学研究应用

合成和抗肿瘤特性

新的1-(5-叔丁基-1H-吡唑-3-基)-2-(芳基)-1H-苯并[d]咪唑-5-羧酸甲酯已合成,重点是它们的抗肿瘤特性。这些化合物通过一个战略性的四步合成过程,对包括非小细胞肺癌、黑色素瘤和白血病在内的各种癌细胞系表现出显着的活性。这证明了1-叔丁基-3-甲基-1H-吡唑-5-醇衍生物作为抗肿瘤剂的潜力 (Abonía 等人,2011)。

二氧化碳固定

研究探索了使用源自1-叔丁基-3-甲基-1H-吡唑-5-醇的双功能受挫刘易斯对来固定二氧化碳和其他小分子的用途。这项工作揭示了这些化合物在碳捕获和储存技术中的潜在应用,突出了这些化合物固定 CO2 的效率和放热性质 (Theuergarten 等人,2012)。

反应性和衍生物形成

对源自1-叔丁基-3-甲基-1H-吡唑-5-醇的吡唑并[5,1-c][1,2,4]三嗪衍生物的反应性研究提供了对新型合成途径的见解。这些研究对于开发具有生物活性的化合物具有重要意义,证明了1-叔丁基-3-甲基-1H-吡唑-5-醇在合成具有潜在药理作用的各种化学结构方面的多功能性 (Mironovich & Shcherbinin,2014)。

金属配合物的配体合成

1-叔丁基-3-甲基-1H-吡唑-5-醇已用于合成具有官能化取代基的吡唑,作为金属配合物的配体。当这些配体附着在铂等金属上时,会表现出独特的物理光学性质,使其适用于材料科学中的应用,例如发光材料和有机发光二极管 (OLED) 的开发 (Grotjahn 等人,2002)。

结构和光物理研究

源自1-叔丁基-3-甲基-1H-吡唑-5-醇的新型化合物的结构解析导致对其化学和物理性质有了更深入的了解。例如,对具有吡唑桥的双核铂配合物进行的研究将这些配合物的光物理性质与其 Pt-Pt 间距联系起来,证明了这些结构在开发具有定制发光性质的新材料中的潜力 (Ma 等人,2005)。

安全和危害

未来方向

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients.

作用机制

Target of Action

Pyrazole derivatives have been known to interact with a wide range of targets due to their versatile structure .

Mode of Action

Pyrazole derivatives are known for their diverse modes of action, which can be attributed to their ability to form various functional groups .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their structural versatility .

Result of Action

Pyrazole derivatives are known for their wide range of physiological and pharmacological activities .

生化分析

Biochemical Properties

The biochemical properties of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol are not well-studied. Pyrazoles are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the pyrazole derivative .

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol on cellular function in in vitro or in vivo studies have not been reported. Pyrazole derivatives are generally stable under normal conditions .

Dosage Effects in Animal Models

It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

2-tert-butyl-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5,9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREYSSHMJXJLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020661-22-6 |

Source

|

| Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

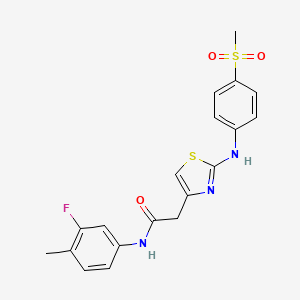

![2-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2857061.png)

![1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2857078.png)